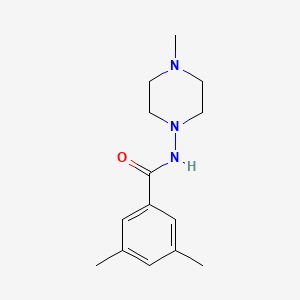

3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide

Description

The exact mass of the compound 3,5-dimethyl-N-(4-methyl-1-piperazinyl)benzamide is 247.168462302 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-11-8-12(2)10-13(9-11)14(18)15-17-6-4-16(3)5-7-17/h8-10H,4-7H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBSNKVYYMLWEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NN2CCN(CC2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358744 | |

| Record name | 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701218-26-0 | |

| Record name | 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

properties of N-(piperazin-1-yl)benzamide scaffolds

Technical Guide: -(Piperazin-1-yl)benzamide Scaffolds

Physicochemical Profiling, Synthetic Architecture, and Medicinal Chemistry Applications

Executive Summary

The

This architecture offers unique steric and electronic properties:

-

Monobasic Character: Unlike standard piperazines, the

-nitrogen is acylated and part of a hydrazine linkage, rendering it non-basic. The distal -

Conformational Restriction: The

bond restricts the rotational freedom compared to alkyl-linked congeners, pre-organizing the vector for receptor binding (particularly GPCRs). -

Privileged Activity: This motif is frequently observed in serotonin (

) receptor modulators, vasopressin antagonists, and antimicrobials.

Structural Architecture & Physicochemical Profile[1]

Core Topology

The scaffold consists of a benzoyl moiety coupled to 1-aminopiperazine. The connectivity is Ph-C(=O)-NH-

-

Proximal Region (Amide): The amide bond provides hydrogen bond donor (NH) and acceptor (C=O) capability.

-

Linker (

Bond): The hydrazine linkage creates a specific bond angle and length ( -

Distal Region (Basic Center): The

-nitrogen of the piperazine retains basicity (

Physicochemical Data Summary

The following table summarizes the baseline properties of the unsubstituted core (

| Property | Value (Approx.) | Significance in Drug Design |

| Molecular Weight | 205.26 g/mol | Fragment-like, allows room for substitution. |

| cLogP | 0.8 – 1.2 | Moderate lipophilicity; highly permeable. |

| TPSA | ~58 | Good oral bioavailability range (<140 |

| H-Bond Donors | 2 (Amide NH, Amine NH) | Critical for backbone interactions. |

| H-Bond Acceptors | 3 (C=O, 2x Ring N) | Distal N is the primary acceptor/cation. |

| pK_a (Distal N) | 8.8 | Predominantly ionized at pH 7.4 (Solubility). |

| pK_a (Proximal N) | < 0 | Non-basic due to amide resonance. |

Synthetic Methodologies

The construction of

Validated Synthetic Protocol (Step-by-Step)

Step 1:

-

Reagents: Piperazine,

, -

Mechanism: Electrophilic attack of nitrosonium ion (

) on the secondary amine. -

Control: pH must be carefully managed (< 3) to prevent dinitrosation.

Step 2: Reduction to 1-Aminopiperazine

-

Reagents:

(THF) or -

Rationale:

provides a clean reduction of the -

Safety Note: Hydrazines are potentially toxic; handle with closed systems.

Step 3: Selective Acylation (The Benzamide Formation)

-

Reagents: Benzoyl chloride,

, DCM (0°C). -

Selectivity: The exocyclic primary amine (

) is more nucleophilic than the distal secondary amine (due to steric accessibility and the alpha-effect), but protection of the distal amine (e.g.,

Synthetic Workflow Diagram

The following diagram illustrates the logic flow for synthesizing the scaffold, including a protection strategy to ensure regioselectivity.

Caption: Step-wise synthetic pathway for N-(piperazin-1-yl)benzamide emphasizing the critical N-N bond formation via nitrosation/reduction.

Medicinal Chemistry & SAR

Biological Target Landscape

The

-

Serotonin Receptors (5-HT): The basic distal nitrogen mimics the ethylamine side chain of serotonin. The benzamide moiety provides aromatic stacking interactions.

-

Vasopressin Antagonists: Benzamide derivatives with

-linked heterocycles have shown efficacy in blocking V1a/V2 receptors [1]. -

Antimicrobials: Used as linkers in fluoroquinolone-like antibiotics to alter solubility and spectrum.

Structure-Activity Relationship (SAR) Logic

| Region | Modification | Effect on Activity/Property |

| Benzene Ring | Electron-withdrawing groups (F, Cl) | Increases metabolic stability; enhances lipophilicity. |

| Benzene Ring | Ortho-substitution (e.g., -OMe) | Induces twist in the amide bond; restricts conformation (Atropisomerism potential). |

| Amide Linker | Methylation of Amide N | Removes H-bond donor; often drastically reduces potency if H-bond is critical. |

| Distal Nitrogen | Alkylation (Methyl, Benzyl) | Modulates basicity and selectivity. Bulky groups (e.g., Cyclopentyl) favor 5-HT receptors [2]. |

Mechanistic Diagram: Binding Mode

The following diagram visualizes the pharmacophore mapping of the scaffold within a hypothetical GPCR binding pocket.

Caption: Pharmacophore mapping of N-(piperazin-1-yl)benzamide showing key interactions (Pi-stacking, H-bonding, and Ionic anchoring) typical in GPCRs.

Experimental Protocols

Protocol A: Synthesis of 1-Aminopiperazine (Intermediate)

Note: This protocol is adapted from standard hydrazine synthesis methodologies [1].

-

Nitrosation: Dissolve piperazine (10 mmol) in 6N HCl (6 mL). Cool to -10°C. Add

(10 mmol) in water dropwise over 1 hour. Adjust pH to 10 with NaOH. Extract with chloroform.[1] Yield: ~70% -

Reduction: Suspend

(3 equiv) in dry THF under -

Characterization: Product is a viscous oil/solid. Confirm via MS (

) or NMR (diagnostic upfield shift of alpha-protons).

Protocol B: General Amide Coupling

-

Dissolve 1-aminopiperazine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM.

-

Cool to 0°C.

-

Add Benzoyl chloride (1.0 equiv) dropwise.

-

Stir at RT for 4 hours.

-

Workup: Wash with sat.

, then brine. Dry over -

Purification: Recrystallize from EtOH or column chromatography (MeOH/DCM gradient).

References

Methodological & Application

Application Note: High-Yield Synthesis of 3,5-Dimethyl-N-(4-methylpiperazin-1-yl)benzamide

Abstract & Strategic Overview

This guide details the synthesis of 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide , a structural motif often explored in medicinal chemistry for kinase inhibition and CNS-active ligands. Unlike standard amide couplings, this protocol addresses the specific nucleophilic characteristics of 1-amino-4-methylpiperazine (a hydrazine derivative).

The synthesis is approached via two distinct methodologies:

-

Method A (Robust Scale-Up): Acid chloride activation, prioritized for cost-efficiency and scalability.

-

Method B (Discovery Scale): HATU-mediated coupling, prioritized for mild conditions and parallel synthesis libraries.

Critical Technical Distinction:

The nomenclature "N-(4-methylpiperazin-1-yl)" indicates a hydrazide linkage (

Retrosynthetic Analysis & Reaction Design

The construction of the target molecule relies on the acylation of the N-amino nucleophile.

Reaction Scheme (DOT Visualization)

Caption: Retrosynthetic disconnection showing the acylation of the hydrazine moiety.

Materials & Reagents

| Component | CAS Registry # | Role | Equiv. | Notes |

| 3,5-Dimethylbenzoic acid | 499-06-9 | Substrate | 1.0 | Solid, stable. |

| 1-Amino-4-methylpiperazine | 6928-85-4 | Nucleophile | 1.1 - 1.2 | Air/Light Sensitive. Store under Argon. Hygroscopic liquid. |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | Activator | 3.0 - 5.0 | Corrosive. Use fresh. |

| HATU | 148893-10-1 | Coupling Agent | 1.2 | For Method B. |

| DIPEA (Hünig's Base) | 7087-68-5 | Base | 2.0 - 3.0 | Scavenger. |

| Dichloromethane (DCM) | 75-09-2 | Solvent | - | Anhydrous required. |

Experimental Protocols

Method A: Acid Chloride Activation (Recommended for >1g Scale)

This method is preferred for its robustness and ease of purification, as it avoids the generation of urea byproducts associated with carbodiimides.

Step 1: Formation of 3,5-Dimethylbenzoyl Chloride

-

Setup: Equip a dry 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube or N₂ line.

-

Charge: Add 3,5-dimethylbenzoic acid (1.50 g, 10.0 mmol).

-

Activation: Add Thionyl Chloride (5.0 mL, ~68 mmol) carefully.

-

Optional: Add 1 drop of dry DMF to catalyze the reaction.

-

-

Reaction: Reflux the mixture at 75-80°C for 2 hours. The solution should become clear and cease evolving gas (HCl/SO₂).

-

Workup: Cool to room temperature. Remove excess SOCl₂ under reduced pressure (rotary evaporator).

-

Tip: Co-evaporate with dry Toluene (2 x 10 mL) to remove trace thionyl chloride.

-

-

Result: Crude acid chloride (yellowish oil/solid) is used immediately.

Step 2: Hydrazide Formation

-

Solvation: Dissolve the crude acid chloride in anhydrous DCM (20 mL) under N₂ atmosphere. Cool to 0°C (ice bath).

-

Nucleophile Preparation: In a separate flask, dissolve 1-amino-4-methylpiperazine (1.38 g, 12.0 mmol, 1.2 equiv) and Triethylamine (2.8 mL, 20.0 mmol) in anhydrous DCM (10 mL).

-

Addition: Dropwise add the amine solution to the acid chloride solution over 15 minutes at 0°C.

-

Observation: White precipitate (TEA·HCl) will form immediately.

-

-

Completion: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: 10% MeOH in DCM; Product Rf ~ 0.4).

-

Quench: Add saturated NaHCO₃ solution (30 mL) and stir vigorously for 10 minutes.

Method B: HATU-Mediated Coupling (Recommended for <100mg or Library Scale)

-

Charge: To a vial, add 3,5-dimethylbenzoic acid (150 mg, 1.0 mmol), HATU (456 mg, 1.2 mmol), and anhydrous DMF (3 mL).

-

Activate: Add DIPEA (0.52 mL, 3.0 mmol). Stir for 5 minutes at RT.

-

Couple: Add 1-amino-4-methylpiperazine (138 mg, 1.2 mmol).

-

Reaction: Stir at RT for 12 hours.

-

Workup: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) and brine (1 x 10 mL). Note: The product is polar; ensure it does not remain in the aqueous phase. If yield is low, use DCM for extraction.

Purification & Workup Workflow

The presence of the basic piperazine ring allows for a specific "Acid-Base" purification strategy, often eliminating the need for column chromatography.

Purification Logic (DOT Visualization)

Caption: Acid-Base extraction protocol to isolate the basic piperazine product.

Detailed Steps:

-

Extraction: Transfer the reaction mixture to a separatory funnel.

-

Acid Wash: Extract the organic layer with 1M HCl (2 x 20 mL). The product (containing the basic piperazine N) will move to the aqueous phase. Neutral impurities remain in the DCM.

-

Basification: Collect the acidic aqueous layer. Cool in an ice bath and basify to pH >10 using 4M NaOH or solid Na₂CO₃.

-

Re-extraction: Extract the cloudy aqueous mixture with DCM (3 x 20 mL).

-

Drying: Dry combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

-

Polishing: If necessary, recrystallize from EtOAc/Hexane or purify via Flash Chromatography (DCM:MeOH:NH₄OH 90:10:1).

Analytical Validation

Successful synthesis must be validated against these expected parameters.

| Technique | Expected Data | Interpretation |

| Appearance | White to Off-white solid | Crystalline solid expected. |

| ¹H NMR (DMSO-d₆) | δ 9.5 (s, 1H, -NH-), 7.4 (s, 2H, Ar-H), 7.1 (s, 1H, Ar-H), 2.8 (m, 4H, Pip), 2.4 (m, 4H, Pip), 2.3 (s, 6H, Ar-Me), 2.2 (s, 3H, N-Me). | Confirm the presence of the amide NH (downfield) and the integration of the methyl groups. |

| LC-MS (ESI+) | [M+H]⁺ ≈ 248.18 | Molecular Formula: C₁₄H₂₁N₃O (MW: 247.34). |

Troubleshooting & Safety

Common Pitfalls

-

Dimerization: If the acid chloride is added too quickly or without sufficient cooling, bis-acylation can occur (though sterically less likely with the N-amino group).

-

Oxidation: 1-Amino-4-methylpiperazine can oxidize to the corresponding nitroso or azo compounds if left exposed to air. Always use fresh amine.

-

Low Yield: If the product is not found in the organic layer after workup, check the aqueous layer. The piperazine nitrogen makes the compound highly polar and water-soluble at low pH. Ensure pH > 10 during the final extraction.

Safety Hazards[1]

-

Hydrazines: 1-Amino-4-methylpiperazine is a hydrazine derivative. Handle as a potential genotoxin/carcinogen. Use double gloves and work in a fume hood.

-

Thionyl Chloride: Releases HCl and SO₂ gas. Severe respiratory irritant.

References

-

General Amide Coupling: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

-

Synthesis of N-amino piperazine derivatives: Repine, J. T., et al. (1996). Synthesis and histamine H1-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives.[1] European Journal of Medicinal Chemistry, 31(10), 813-818. Link

-

Acid Chloride Method for Benzamides: Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8, 273-280.[2] Link

-

Reagent Data: 1-Amino-4-methylpiperazine (CAS 6928-85-4).[3][4][5][6] PubChem Compound Summary. Link

Sources

coupling 3,5-dimethylbenzoyl chloride with 1-amino-4-methylpiperazine

An Application Note for the Synthesis of (3,5-dimethylphenyl)(4-methylpiperazin-1-yl)methanone

Topic: Coupling 3,5-dimethylbenzoyl chloride with 1-amino-4-methylpiperazine Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Amide Bond Formation

The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the fundamental linkage in peptides and a vast array of pharmacologically active molecules. The synthesis of (3,5-dimethylphenyl)(4-methylpiperazin-1-yl)methanone serves as an exemplary case study in amide bond construction, coupling a substituted aromatic acyl chloride with a functionalized piperazine amine. This reaction is a classic nucleophilic acyl substitution, typically performed under Schotten-Baumann conditions, which are widely utilized for their efficiency and reliability in forming amides and esters.[1][2] This guide provides a comprehensive protocol for this synthesis, grounded in established chemical principles and designed for reproducibility and high yield.

Part 1: The Underlying Chemistry: Mechanism and Rationale

The formation of an amide from an acyl chloride and an amine is a robust and well-understood transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism. The choice of Schotten-Baumann conditions—typically a two-phase solvent system or an organic solvent with a tertiary amine base—is critical for driving the reaction to completion.[2][3]

The Mechanism Unveiled:

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the primary nitrogen of 1-amino-4-methylpiperazine attacking the electrophilic carbonyl carbon of 3,5-dimethylbenzoyl chloride.[1]

-

Tetrahedral Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate.[1]

-

Intermediate Collapse: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.

-

Acid Neutralization: A crucial step is the neutralization of the hydrogen chloride (HCl) byproduct. In the absence of a base, the generated HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4] The added base (e.g., triethylamine) scavenges the HCl, forming a salt and allowing the reaction to proceed to completion.[3]

Part 2: Materials, Reagents, and Safety

Successful synthesis requires high-purity reagents and adherence to strict safety protocols. The reactants in this procedure are corrosive and require careful handling in a well-ventilated fume hood.

Reagent and Equipment Data

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Example |

| 3,5-Dimethylbenzoyl chloride | 6613-44-1 | C₉H₉ClO | 168.62 | Sigma-Aldrich, TCI[5] |

| 1-Amino-4-methylpiperazine | 6928-85-4 | C₅H₁₃N₃ | 115.18 | Thermo Fisher[6], Chem-Impex[7] |

| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | Sigma-Aldrich |

| Dichloromethane (DCM), Anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | Fisher Scientific |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | VWR |

| Magnesium Sulfate (MgSO₄), Anhydrous | 7487-88-9 | MgSO₄ | 120.37 | Sigma-Aldrich |

| Equipment | ||||

| Round-bottom flasks | - | - | - | - |

| Magnetic stirrer and stir bars | - | - | - | - |

| Addition funnel | - | - | - | - |

| Ice bath | - | - | - | - |

| Separatory funnel | - | - | - | - |

| Rotary evaporator | - | - | - | - |

| Standard glassware | - | - | - | - |

Critical Safety Precautions

-

3,5-Dimethylbenzoyl Chloride: This substance is corrosive and causes severe skin burns and eye damage.[8][9] It is also moisture-sensitive and should be handled under an inert atmosphere if possible.[5][10] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8]

-

1-Amino-4-methylpiperazine: This compound is a skin and eye irritant.[6][11] It may be harmful if swallowed or absorbed through the skin.[12]

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All operations should be conducted within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[8]

Part 3: Experimental and Purification Protocols

This section outlines a detailed, step-by-step methodology for the synthesis, work-up, and purification of the target compound.

Synthesis Workflow Diagram

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a 250 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1-amino-4-methylpiperazine (1.0 eq, e.g., 5.00 g, 43.4 mmol) and triethylamine (1.2 eq, 7.26 mL, 52.1 mmol) in 100 mL of anhydrous dichloromethane (DCM).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

-

Acyl Chloride Addition: In a separate dry flask, dissolve 3,5-dimethylbenzoyl chloride (1.05 eq, 7.69 g, 45.6 mmol) in 40 mL of anhydrous DCM. Transfer this solution to an addition funnel and add it dropwise to the cold, stirring amine solution over a period of 30 minutes. Maintain the internal temperature below 10 °C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

Work-up and Purification Protocol

-

Quenching: Carefully pour the reaction mixture into a 500 mL separatory funnel containing 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and the triethylammonium hydrochloride salt.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM.

-

Washing: Combine the organic layers and wash them sequentially with 100 mL of deionized water and 100 mL of brine (saturated NaCl solution).

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, likely a pale yellow or off-white solid.

-

Purification:

-

Recrystallization (Preferred): The crude solid can be recrystallized from a suitable solvent system, such as ethanol or ethyl acetate/hexanes, to yield the pure product as crystalline needles.

-

Silica Gel Chromatography (Alternative): If recrystallization is ineffective, purify the crude material using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50% ethyl acetate).

-

Part 4: Product Characterization

Confirming the identity and purity of the final product is essential. The following data are predicted based on the structure of (3,5-dimethylphenyl)(4-methylpiperazin-1-yl)methanone and spectral data from analogous structures.[13][14]

| Analytical Technique | Expected Results for (3,5-dimethylphenyl)(4-methylpiperazin-1-yl)methanone |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.1-7.0 (m, 3H, Ar-H), 3.8-3.6 (m, 4H, piperazine-CH₂), 2.6-2.4 (m, 4H, piperazine-CH₂), 2.35 (s, 3H, N-CH₃), 2.32 (s, 6H, Ar-CH₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~171 (C=O), 138 (Ar-C), 135 (Ar-C), 132 (Ar-CH), 127 (Ar-CH), 55-50 (piperazine-CH₂), 46 (N-CH₃), 21 (Ar-CH₃). |

| FTIR (KBr, cm⁻¹) | ν ~2950 (C-H stretch), 1645 (C=O, amide I band) , 1605 (C=C aromatic), 1450 (CH₂ bend), 1280 (C-N stretch). |

| Mass Spec. (ESI+) | Calculated for C₁₄H₂₀N₂O: 248.32 g/mol . Expected [M+H]⁺: m/z 249.33. |

Part 5: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides a logical framework for diagnosing and resolving common issues.

Sources

- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. Lab Reporter [fishersci.co.uk]

- 4. Schotten-Baumann Reaction [organic-chemistry.org]

- 5. 3,5-Dimethylbenzoyl Chloride | 6613-44-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. chemimpex.com [chemimpex.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. 3,5-Dimethylbenzoyl Chloride | C9H9ClO | CID 81088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sinochem-nanjing.com [sinochem-nanjing.com]

- 11. 1-Amino-4-methylpiperazine | 6928-85-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. 1-Amino-4-methylpiperazine | C5H13N3 | CID 81349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Application Note: Optimized Strategies for the N-Acylation of 1-amino-4-methylpiperazine

Introduction & Scope

1-amino-4-methylpiperazine (AMP, CAS 6928-85-4) is a critical heterocyclic building block, widely utilized in the synthesis of rifamycin antibiotics (e.g., Rifampicin) and various kinase inhibitors.[1] Structurally, AMP features a tertiary amine within the piperazine ring and an exocyclic primary amino group attached to a ring nitrogen.[1] This specific arrangement classifies the molecule as a cyclic hydrazine.[1]

The acylation of AMP yields

This guide details the protocols for the regioselective

Strategic Analysis: The "Why" Behind the Protocol

The Alpha-Effect & Regioselectivity

The primary challenge in acylating polyamines is ensuring reaction occurs at the desired nitrogen.[1] In AMP, the exocyclic

-

Nucleophilicity: Due to the repulsion of lone pairs on adjacent nitrogen atoms (the

-effect), the exocyclic amino group is significantly more nucleophilic than the tertiary -

Basicity: The tertiary ring nitrogen (

-4) is the most basic site (

Reaction Pathways

We present two validated methodologies:

-

Method A (Acid Chloride/Anhydride): Best for simple, robust substrates; offers the highest yields and easiest scale-up.[1]

-

Method B (Carodiimide/HATU Coupling): Essential for chiral, sensitive, or sterically hindered carboxylic acids where acid chlorides are unstable.[1]

Experimental Protocols

Method A: Acylation via Acid Chlorides (Standard)

Target Audience: Process Chemists requiring high throughput.[1][2]

Reagents:

-

Acid Chloride (

) (1.05 equiv)[1] -

Triethylamine (TEA) or DIPEA (1.2 – 1.5 equiv)[1]

-

Dichloromethane (DCM) (anhydrous, 10 vol)[1]

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with

. Add 1-amino-4-methylpiperazine and DCM . -

Base Addition: Add TEA via syringe. The base is critical to scavenge the HCl generated; without it, the HCl will protonate the unreacted hydrazine moiety, deactivating it.[1]

-

Cooling: Cool the solution to 0 °C using an ice bath. The

-effect makes the hydrazine highly reactive; cooling prevents bis-acylation or exotherms.[1] -

Addition: Add the Acid Chloride dropwise over 15–20 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Quench: Add saturated aqueous

to quench unreacted acid chloride.

Method B: Acylation via HATU Coupling (High Precision)

Target Audience: MedChem discovery for complex R-groups.[1][2]

Reagents:

Step-by-Step Procedure:

-

Activation: Dissolve the Carboxylic Acid in DMF/DCM. Add HATU and DIPEA . Stir for 15 minutes at RT to form the activated ester.

-

Note: The solution often turns yellow.[1]

-

-

Coupling: Add 1-amino-4-methylpiperazine in one portion.

-

Reaction: Stir at RT for 4–16 hours.

-

Workup: Dilute with EtOAc (if using DMF) or DCM. Wash with water (

) to remove DMF and urea byproducts.[1] Proceed to the specific purification strategy below.

Purification Strategy: The "Acid-Base Switch"

Because the product retains a basic tertiary amine, standard silica chromatography can result in streaking or yield loss due to irreversible adsorption.[1] The Acid-Base Extraction method is the gold standard for this substrate.[1]

Diagram: Workup Workflow

Caption: The "Acid-Base Switch" purification exploits the basicity of the N-methyl piperazine ring to isolate the product from non-basic organic impurities without chromatography.[1]

Analytical Validation

To confirm the formation of the hydrazide linkage (

| Signal | Approximate Shift ( | Multiplicity | Diagnostic Value |

| Amide NH | 8.0 – 10.0 ppm | Broad Singlet | Primary Indicator. Disappearance of the AMP |

| Ring | 2.2 – 2.3 ppm | Singlet | Confirms the methyl group is intact.[1] Shifts slightly downfield if the product is protonated (salt form).[1] |

| Ring | 2.4 – 3.5 ppm | Multiplets | Often split into two distinct sets due to the asymmetry introduced by the carbonyl group.[1] |

| Carbonyl (C=O) | 165 – 175 ppm | Definitive proof of amide bond formation.[1] |

References

-

Substrate Properties: National Center for Biotechnology Information.[1] (2023).[1][5][6][7] PubChem Compound Summary for CID 81349, 1-Amino-4-methylpiperazine. Retrieved from [Link]

-

Hydrazide Synthesis Context: Küçükgüzel, Ş. G., et al. (2006).[1] Synthesis and biological activities of N-alkyl/aryl-N'-(4-methylpiperazin-1-yl)acylhydrazones. This paper details the reactivity of the specific 1-amino-4-methylpiperazine moiety in forming acyl-derivatives.

-

General Acylation Methodology: Katritzky, A. R., et al. (2003).[1][2] Efficient Greener Approach for N-acylation of Amines. Synthesis, 2003(18), 2777-2780.[1]

Sources

- 1. 1-Amino-4-methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 2. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry [mdpi.com]

- 3. echemi.com [echemi.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Scientists introduce unprecedented and highly creative approach to amide synthesis - Catrin [catrin.com]

Application Note: Recrystallization Protocols for 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide

Abstract & Compound Profile

This technical guide details the purification and recrystallization strategies for 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide . This compound features a lipophilic 3,5-dimethylphenyl core coupled with a polar, basic N-amino-piperazine tail. This "push-pull" physicochemical profile—combining a hydrophobic aromatic domain with a hydrophilic, basic nitrogen—presents specific challenges, notably the risk of "oiling out" during cooling.

The protocols below prioritize purity (removal of unreacted hydrazines) and solid-state stability .

Physicochemical Analysis[1][2][3]

-

Chemical Class: N-substituted Benzamide / Hydrazide derivative.[1]

-

Key Functional Groups:

-

Benzamide Core: Rigid, planar, H-bond acceptor/donor.

-

3,5-Dimethyl Substituents: Increases lipophilicity (LogP), reducing water solubility.

-

N-Methylpiperazine:[2] Basic center (pKa ~8.5–9.0); provides solubility in polar protic solvents.

-

-

Solubility Prediction:

-

High Solubility: Dichloromethane (DCM), Methanol, Ethanol, DMSO.

-

Moderate Solubility: Ethyl Acetate, Isopropyl Alcohol (IPA), Acetone.

-

Low/Insoluble: Water (neutral pH), Hexanes, Heptane, Diethyl Ether.

-

Solvent Screening & Selection Strategy

The selection of a solvent system relies on the Temperature-Dependent Solubility Differential . The ideal system dissolves the solute at near-boiling temperatures but retains minimal solubility at

Solvent Screening Data (Thermodynamic Estimates)

| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |

| Ethanol (Abs.) | High | Moderate | High | Excellent for obtaining crystalline needles. |

| IPA | High | Low | High | Best balance for yield; slower evaporation reduces oiling. |

| Ethyl Acetate | Moderate | Very Low | Medium | Good for removing polar impurities; risk of low recovery if too much solvent used. |

| DCM / Hexane | Very High | Low | Medium | Good for "crash" precipitation but yields amorphous powder (not crystals). |

| Water | Low | Insoluble | Low | Only useful as an anti-solvent in binary systems. |

Decision Logic for Solvent Selection

The following workflow illustrates the decision process for selecting the optimal crystallization method based on crude purity and quantity.

Figure 1: Decision tree for selecting the recrystallization method based on initial crude purity.

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol/IPA)

Best for: High-purity crude (>85%) and generating X-ray quality crystals.

Materials:

-

Crude 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide

-

Solvent: Absolute Ethanol (EtOH) or Isopropyl Alcohol (IPA)

-

Equipment: Hot plate, magnetic stirrer, reflux condenser.

Step-by-Step Procedure:

-

Saturation: Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask. Add 3 mL of solvent.

-

Heating: Heat to reflux (approx.[3]

for EtOH) with stirring. -

Titration: If solids remain, add solvent in 0.5 mL increments, waiting for the solution to return to reflux between additions. Stop immediately when the solution becomes clear.

-

Note: If the solution is colored, add activated charcoal (5% w/w), reflux for 5 mins, and hot-filter through Celite.

-

-

Controlled Cooling (Critical): Remove from heat. Place the flask on a cork ring or wood block to insulate. Allow to cool to room temperature undisturbed over 2–3 hours.

-

Why: Rapid cooling traps impurities and causes "oiling out" (liquid-liquid phase separation) rather than crystallization.

-

-

Nucleation: If no crystals form at room temperature, scratch the inner glass wall with a glass rod or add a seed crystal.

-

Final Chill: Place in an ice bath (

) for 1 hour to maximize yield. -

Isolation: Filter via vacuum filtration (Buchner funnel). Wash the cake with 1–2 mL of cold solvent.

-

Drying: Dry under vacuum at

for 4 hours.

Protocol B: Binary Solvent System (Ethyl Acetate / Heptane)

Best for: Lower purity material or when the compound is too soluble in alcohols.

Materials:

-

Solvent A (Good Solvent): Ethyl Acetate (EtOAc)

-

Solvent B (Anti-Solvent): Heptane (or Hexane)

Step-by-Step Procedure:

-

Dissolution: Dissolve crude material in the minimum amount of boiling EtOAc.

-

Cloud Point: While maintaining a gentle boil, add hot Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.

-

Clarification: Add 2–3 drops of hot EtOAc to clear the turbidity. The solution is now supersaturated.

-

Crystallization: Remove from heat. Allow to cool slowly. The lower solubility of the compound in the Heptane-rich mixture forces crystallization as temperature drops.

-

Isolation: Filter and wash with a 1:4 mixture of EtOAc:Heptane.

Troubleshooting: The "Oiling Out" Phenomenon

Because of the flexible piperazine tail and low melting point of some impurities, this compound may separate as an oil droplet rather than a crystal.

Mechanism: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. This effectively means the compound "melts" out of the solution before it crystallizes.

Remediation Workflow:

Figure 2: Remediation strategy for oiling out events.

Specific Fixes:

-

Seeding: The most effective method. Add a tiny crystal of pure material when the solution is slightly supersaturated but still warm.

-

Trituration: If an oil forms at the bottom, decant the supernatant solvent, add fresh cold anti-solvent (e.g., Hexane), and scratch the oil vigorously with a glass rod to induce solidification.

References & Authority

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques).

-

Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press. (Source for solvent selection logic in industrial settings).

-

FDA Q3C (R8) Guidelines. Impurities: Guideline for Residual Solvents. (Regulatory standards for solvent selection in pharmaceuticals).

-

Gowda, B. T., et al. (2009). Structure of N-(aryl)-benzamides. (Provides structural context for dimethyl-benzamide crystallization behavior). Crystallography Reports.

Sources

Application Notes and Protocols for the Preparation of 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide Hydrochloride Salt

These application notes provide a comprehensive guide for the synthesis, purification, and characterization of 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide and its subsequent conversion to the hydrochloride salt. This document is intended for researchers and professionals in the fields of medicinal chemistry, drug development, and organic synthesis. The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to allow for adaptation and troubleshooting.

Introduction and Significance

Substituted benzamides incorporating a piperazine moiety are a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The target molecule, 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide, is a novel compound with potential applications in drug discovery. The 3,5-dimethylphenyl group provides a specific steric and electronic profile, while the N-methylpiperazine group can influence solubility, cell permeability, and receptor interactions. The preparation of the hydrochloride salt is often a critical step in drug development, as it can enhance the compound's solubility and stability, which is crucial for formulation and in vitro/in vivo testing[1][2]. This guide will detail a reliable synthetic route to this promising molecule.

Overall Synthetic Scheme

The synthesis of 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide hydrochloride salt is a two-step process. The first step is an amide bond formation between 3,5-dimethylbenzoic acid and 1-amino-4-methylpiperazine. The second step involves the conversion of the resulting free base to its hydrochloride salt.

Caption: Overall synthetic workflow.

Part 1: Synthesis of 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide (Free Base)

The formation of the amide bond is achieved through the activation of the carboxylic acid group of 3,5-dimethylbenzoic acid, followed by nucleophilic attack by the primary amine of 1-amino-4-methylpiperazine. A variety of coupling reagents can be employed for this transformation.[3][4] This protocol will utilize (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as the coupling reagent due to its high efficiency and relatively simple workup.[5]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 3,5-Dimethylbenzoic Acid | 150.17 | 1.50 g | 10.0 | |

| 1-Amino-4-methylpiperazine | 115.18 | 1.27 g | 11.0 | 1.1 equivalents |

| BOP Reagent | 442.28 | 4.86 g | 11.0 | 1.1 equivalents |

| Triethylamine (TEA) | 101.19 | 4.18 mL | 30.0 | 3.0 equivalents |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous |

| Saturated aq. NaHCO₃ | - | 50 mL | - | |

| Brine | - | 50 mL | - | |

| Anhydrous MgSO₄ | - | - | - |

Experimental Protocol

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylbenzoic acid (1.50 g, 10.0 mmol) and dichloromethane (100 mL). Stir the mixture at room temperature until the acid is fully dissolved.

-

Addition of Reagents: To the stirred solution, add 1-amino-4-methylpiperazine (1.27 g, 11.0 mmol), followed by BOP reagent (4.86 g, 11.0 mmol).

-

Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add triethylamine (4.18 mL, 30.0 mmol) dropwise over 5 minutes. The addition of a base is crucial to neutralize the hexafluorophosphate byproduct and drive the reaction to completion.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v with 1% triethylamine to prevent streaking).

-

Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (50 mL). The aqueous washes remove unreacted starting materials and water-soluble byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification of the Free Base

The crude product can be purified by flash column chromatography on silica gel.

-

Eluent: A gradient of 0-10% methanol in dichloromethane is typically effective.

-

Procedure: Dissolve the crude product in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with the solvent gradient, collecting fractions.

-

Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure to yield 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide as a solid or viscous oil.

Part 2: Preparation of 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide Hydrochloride Salt

The formation of the hydrochloride salt enhances the aqueous solubility of the compound. This is achieved by reacting the free base with hydrochloric acid. The piperazine ring contains two nitrogen atoms that can be protonated. Depending on the stoichiometry of the added acid, a mono- or di-hydrochloride salt can be formed.[1][6] This protocol aims for the mono-hydrochloride salt, which is common for pharmaceutical applications.

Materials and Reagents

| Reagent/Material | Concentration | Quantity | Moles (mmol) | Notes |

| Purified Free Base | - | (Assumed from previous step) | (Calculated) | |

| 2 M HCl in Diethyl Ether | 2.0 M | (Calculated) | 1.05 equivalents | Commercially available or prepared |

| Diethyl Ether | - | 50 mL | - | Anhydrous |

| Propan-2-ol | - | As needed | - | For recrystallization |

Experimental Protocol

-

Dissolution: Dissolve the purified 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide in a minimal amount of anhydrous diethyl ether (approximately 50 mL) in an Erlenmeyer flask.

-

Acidification: While stirring, slowly add 1.05 equivalents of 2 M HCl in diethyl ether dropwise. The hydrochloride salt is typically insoluble in diethyl ether and will precipitate out of the solution.[7] The use of a slight excess of acid ensures complete salt formation.

-

Precipitation and Isolation: Stir the resulting suspension at room temperature for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

-

Drying: Dry the isolated solid under vacuum to a constant weight.

Recrystallization of the Hydrochloride Salt

For higher purity, the hydrochloride salt can be recrystallized.

-

Solvent System: A common solvent system for recrystallizing hydrochloride salts is an alcohol, such as propan-2-ol or ethanol.[1][7]

-

Procedure: Dissolve the crude hydrochloride salt in a minimal amount of boiling propan-2-ol. If the solid does not fully dissolve, add more solvent dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold propan-2-ol, and dry under vacuum.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | The spectrum of the free base should show characteristic peaks for the aromatic protons of the 3,5-dimethylphenyl ring, the piperazine ring protons, and the N-methyl and aryl-methyl protons. Upon salt formation, a downfield shift of the piperazine protons adjacent to the protonated nitrogen is expected. |

| ¹³C NMR | The spectrum should be consistent with the number of unique carbon atoms in the molecule. |

| FT-IR | A strong C=O stretch for the amide is expected around 1630-1680 cm⁻¹. An N-H stretch may also be visible. |

| Mass Spec (ESI) | The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of the free base. |

| Melting Point | The hydrochloride salt should have a sharp, defined melting point, which can be used as an indicator of purity. |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

BOP reagent is harmful and an irritant. Handle with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Triethylamine is a corrosive and flammable liquid with a strong odor.

-

Hydrochloric acid solutions are corrosive.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield of free base | Incomplete reaction. | Extend the reaction time. Ensure all reagents are anhydrous. Check the purity of the starting materials. |

| Loss during workup. | Ensure proper phase separation. Avoid overly vigorous extraction. | |

| Difficulty in purification | Co-eluting impurities. | Try a different solvent system for chromatography. Consider a different purification method, such as crystallization. |

| No precipitation of HCl salt | Salt is soluble in the chosen solvent. | Try a different non-polar solvent for precipitation, such as hexane or a mixture of ether and hexane. |

| Insufficient acid added. | Add more HCl solution dropwise until precipitation is complete. |

Logical Workflow Diagram

Caption: Detailed experimental workflow.

References

-

Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. PMC. [Link]

-

SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. [Link]

-

(PDF) Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. ResearchGate. [Link]

-

Piperazine hydrochloride patented technology retrieval search results. Eureka | Patsnap. [Link]

-

2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. University of Houston. [Link]

-

Supplementary Material. The Royal Society of Chemistry. [Link]

-

3,5-Dimethylpiperidine. Global Chemical Supplier-TUODA INDUSTRY LIMITED. [Link]

-

Synthesis of new amides of the N-methylpiperazine series. ResearchGate. [Link]

-

Recrystallization and Acid/Base Extraction (A/B) FAQ. Erowid. [Link]

-

Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC - NIH. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Hilaris Publishing Corporation. [Link]

-

N-(3,5-Dimethylphenyl)-4-methylbenzamide. PMC. [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

-

Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. PMC. [Link]

-

[(3)H]4-(Dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin- 1-yl)butyl]benzamide, a selective radioligand for dopamine D(3) receptors. I. In vitro characterization. PubMed. [Link]

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. arkat-usa.org. [Link]

-

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. MDPI. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

-

Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. [Link]

-

(PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

-

Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Medium. [Link]

-

(PDF) 4-Chloro-N-(3,5-dimethylphenyl)benzamide. ResearchGate. [Link]

-

Growth and Characterization of a new Piperidine Derivative: 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate (CPMBH). ijert.org. [Link]

-

Supporting Information. Rsc.org. [Link]

-

Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Scholars Crossing. [Link]

Sources

- 1. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scholars Crossing - Liberty University Research Week: Synthesis and Analysis of Hydrochloride Salts Used as Adulterants [digitalcommons.liberty.edu]

- 3. hepatochem.com [hepatochem.com]

- 4. bachem.com [bachem.com]

- 5. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recrystallization and Acid/Base Extraction (A/B) FAQ [erowid.org]

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide

Welcome to the technical support guide for 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility challenges encountered during experimentation with this compound. Our approach is to empower you with the foundational knowledge and practical methodologies to effectively enhance the solubility of this molecule.

Introduction: The Challenge of Solubility

3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide, a molecule with a benzamide core and a basic piperazine moiety, often presents solubility challenges in aqueous media. Its molecular structure contributes to a degree of lipophilicity that can limit its dissolution, a critical factor for achieving desired concentrations in biological assays and for viable formulation development. This guide will walk you through understanding the compound's properties and implementing strategies to improve its solubility.

Part 1: Understanding the Physicochemical Profile

A thorough understanding of the compound's properties is the first step in diagnosing and solving solubility issues.

FAQ: What are the key physicochemical properties of 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide that influence its solubility?

The solubility of this compound is primarily governed by its pKa and LogP.

-

pKa (Ionization Constant): The presence of the 4-methylpiperazine group, a tertiary amine, confers a basic character to the molecule. The pKa value indicates the pH at which the compound is 50% ionized. For basic compounds like this one, solubility significantly increases at a pH below the pKa, as the molecule becomes protonated and thus more water-soluble.[1][2] The pKa of piperazine and its derivatives typically falls in the range of 9-10 for the second protonation and around 5-6 for the first. The exact pKa of 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide would need to be experimentally determined or accurately predicted, but it is expected to have a pKa in the basic range.

-

Crystalline Structure: Many benzamide compounds exist in a stable crystalline form.[3] The energy required to break this crystal lattice for the molecule to dissolve can be substantial, further limiting solubility.

Part 2: Troubleshooting and Solubility Enhancement Strategies

This section provides a series of question-driven troubleshooting guides to address common solubility problems.

pH Modification

Since 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide is a basic compound, decreasing the pH of the solvent will lead to protonation of the piperazine nitrogen, forming a more soluble salt.[1][2]

Mechanism of pH-Dependent Solubility for a Basic Compound

Caption: Ionization of a basic compound at different pH levels.

Troubleshooting Steps:

-

Determine the Target pH: Aim for a pH at least 2 units below the pKa of the 4-methylpiperazine moiety. If the pKa is unknown, start by preparing solutions at pH 4.0, 5.0, and 6.0.

-

Select an Appropriate Buffer: Use a buffer system that is effective in your target pH range (e.g., acetate buffer for pH 4-5.6, citrate buffer for pH 3-6.2).

-

Prepare the Solution:

-

Weigh the desired amount of your compound.

-

Dissolve it in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) first, if necessary.

-

Add the acidic buffer dropwise while stirring until the compound fully dissolves.

-

Bring the solution to the final volume with the buffer.

-

-

Observe for Precipitation: Monitor the solution for any signs of precipitation over time. If precipitation occurs, you may need to further lower the pH or consider an alternative strategy.

Caution: Be mindful that extreme pH values may affect the stability of your compound or interfere with downstream biological assays.

Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[4][5]

Commonly Used Co-solvents:

| Co-solvent | Properties & Considerations | Typical Starting Concentration |

| Dimethyl Sulfoxide (DMSO) | A powerful solvent, but can be toxic to cells at higher concentrations. | 1-5% (v/v) |

| Ethanol | Less toxic than DMSO, commonly used in formulations. | 5-20% (v/v) |

| Polyethylene Glycol (PEG 400) | A low-toxicity polymer, often used in oral and parenteral formulations.[4][6] | 10-30% (v/v) |

| Propylene Glycol (PG) | Another low-toxicity solvent, frequently used in various formulations.[4] | 10-40% (v/v) |

Experimental Workflow for Co-solvent Screening

Caption: A systematic approach to screening co-solvents.

Troubleshooting Guide:

-

Issue: The compound precipitates when the co-solvent stock is added to the aqueous buffer.

-

Solution: Prepare the final solution by adding the aqueous buffer to the co-solvent stock solution slowly while vortexing. This gradual change in polarity can prevent the compound from crashing out.

-

-

Issue: The required co-solvent concentration is too high and may interfere with the experiment.

-

Solution: Consider using a combination of co-solvents, which can have a synergistic effect. Alternatively, explore other methods like using surfactants or cyclodextrins.

-

Cyclodextrins

Yes, cyclodextrins are excellent candidates for increasing the aqueous solubility of poorly soluble drugs.[7][8] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate hydrophobic molecules like your benzamide compound, forming a more water-soluble inclusion complex.[][10][11]

Mechanism of Cyclodextrin-Mediated Solubilization

Caption: Formation of a drug-cyclodextrin inclusion complex.

Recommended Cyclodextrins:

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility and low toxicity.[8]

-

Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with excellent solubilizing capacity, particularly for basic compounds.[]

Troubleshooting Steps:

-

Prepare a Phase-Solubility Diagram: This will help you determine the stoichiometry of the complex and the optimal concentration of cyclodextrin.

-

Method of Preparation:

-

Kneading Method: Make a paste of the compound and cyclodextrin with a small amount of water/alcohol mixture. Knead for 30-60 minutes, then dry.

-

Co-precipitation: Dissolve both the compound and cyclodextrin in a suitable solvent. Evaporate the solvent to obtain the complex.

-

-

Characterization: Confirm the formation of the inclusion complex using techniques like DSC, FTIR, or NMR.

Part 3: Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This is the gold standard for measuring thermodynamic solubility.[12][13]

Materials:

-

3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide

-

Selected solvent systems (e.g., buffers of different pH, co-solvent mixtures)

-

Glass vials with screw caps

-

Orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of the compound to a vial containing a known volume of the solvent system. "Excess" means that undissolved solid should be visible.

-

Seal the vials and place them on an orbital shaker. Equilibrate for 24-48 hours.

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining micro-particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC).[14][15]

Protocol 2: Preparation of a Co-solvent Formulation

Objective: To prepare a 10 mg/mL solution of the compound in a 20% PEG 400 in water formulation.

Procedure:

-

Weigh 100 mg of 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide into a 10 mL volumetric flask.

-

Add 2 mL of PEG 400 to the flask.

-

Gently swirl or sonicate the mixture until the compound is fully wetted and a slurry is formed.

-

Slowly add purified water dropwise while continuously mixing until the compound is completely dissolved.

-

Once dissolved, add water to bring the final volume to 10 mL.

-

Visually inspect the solution for clarity. If needed, briefly sonicate to ensure homogeneity.

Part 4: Data Interpretation and Next Steps

FAQ: My compound is still not soluble enough for my needs. What are some advanced strategies I can consider?

If the above methods do not provide the required solubility, more advanced formulation strategies may be necessary, especially for in vivo applications. These include:

-

Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can significantly increase its apparent solubility and dissolution rate.[3][16][17]

-

Lipid-Based Formulations: For highly lipophilic compounds, dissolving them in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) or other lipid-based carriers.[3][16]

-

Nanonization: Reducing the particle size of the compound to the nanometer range increases the surface area, which can enhance the dissolution rate.[3][17]

These advanced techniques often require specialized equipment and expertise.

This technical support guide is intended to provide a strong foundation for addressing the solubility challenges of 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide. A systematic and well-documented approach to formulation development is key to success.

References

- Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved February 24, 2026.

- PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved February 24, 2026.

- American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions. Retrieved February 24, 2026.

- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. Retrieved February 24, 2026.

- Jenita, M. J. (2024, September 6).

- Taylor & Francis Online. (2021, July 31). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Retrieved February 24, 2026.

- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved February 24, 2026.

- Ask A Formulator. (2022, April 19). How Do You Solubilize An API That Does Not Want To Dissolve?. Retrieved February 24, 2026.

- ScienceDirect. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved February 24, 2026.

- ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Retrieved February 24, 2026.

- ACS Publications. (2021, May 13). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Retrieved February 24, 2026.

- SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility. Retrieved February 24, 2026.

- Simulations Plus. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Retrieved February 24, 2026.

- BenchChem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Benzamide Compounds. Retrieved February 24, 2026.

- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved February 24, 2026.

- Wiley Online Library. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved February 24, 2026.

- ResearchGate. (n.d.). Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds. Retrieved February 24, 2026.

- ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. Retrieved February 24, 2026.

- ACS Publications. (2025, February 13). Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis. Retrieved February 24, 2026.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 24, 2026.

- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved February 24, 2026.

- UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved February 24, 2026.

- PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved February 24, 2026.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. admin.mantechpublications.com [admin.mantechpublications.com]

- 6. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemicaljournals.com [chemicaljournals.com]

- 11. touroscholar.touro.edu [touroscholar.touro.edu]

- 12. raytor.com [raytor.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. researchgate.net [researchgate.net]

- 16. upm-inc.com [upm-inc.com]

- 17. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: N-Amino Piperazine Stability Hub

Current Status: Operational Topic: Preventing Oxidation of N-Amino Piperazine Intermediates Ticket Priority: High (Degradation Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Invisible" Oxidant

Welcome to the N-AP Stability Hub. If you are here, you are likely observing your colorless 1-aminopiperazine (1-AP) intermediates turning yellow, pink, or purple, or witnessing inexplicable yield drops in subsequent coupling reactions.

The Core Issue: N-amino piperazines are 1,1-disubstituted hydrazines . Unlike standard amines, the N-N bond creates a unique electronic environment where the terminal amino group (

This guide moves beyond basic "inert atmosphere" advice to the mechanistic root of the instability and provides self-validating protocols to protect your molecule.

Module 1: The Chemistry of Degradation

To prevent oxidation, you must understand the enemy. The degradation of 1-aminopiperazine is rarely a simple addition of oxygen; it is a radical cascade often catalyzed by trace transition metals (Cu, Fe) found in stainless steel needles or low-grade solvents.

Mechanism of Failure

The following diagram illustrates the oxidation pathway from the active Free Base to the inactive Tetrazene dimer.

Figure 1: Oxidative cascade of 1,1-disubstituted hydrazines. Note that the "Diazene" intermediate is an electrophile, whereas the starting material is a nucleophile, causing immediate reaction failure.

Module 2: Storage & Handling Protocols (Tier 1 Support)

Protocol A: The "Salt Switch" (Recommended)

The free base of 1-aminopiperazine is a viscous, hygroscopic liquid that is kinetically unstable. The only robust long-term storage solution is conversion to the dihydrochloride salt.

Why this works: Protonation of the terminal

Step-by-Step Salt Formation:

-

Dissolution: Dissolve crude 1-aminopiperazine (free base) in 5 volumes of absolute ethanol or methanol. Degas the solution (sparge with

for 10 min). -

Acidification: Cool to 0°C. Slowly add 2.2 equivalents of 4M HCl in dioxane or concentrated aqueous HCl dropwise.

-

Critical Check: Ensure internal temperature stays

to prevent acid-catalyzed disproportionation.

-

-

Crystallization: A white precipitate should form immediately. Stir at 0°C for 30 minutes.

-

Isolation: Filter under a blanket of nitrogen (use an inverted funnel flowing

over the frit). -

Drying: Dry in a vacuum oven at 40°C.

-

Validation: The resulting solid should be white. A pink hue indicates oxidation occurred during filtration.

-

Protocol B: Handling the Free Base (If Unavoidable)

If your next step requires the free base (e.g., a nucleophilic substitution where base sensitivity is high), generate it in situ or handle as follows:

| Parameter | Specification | Reason |

| Atmosphere | Argon (preferred over | Argon is heavier than air and blankets the viscous liquid better in flasks. |

| Tools | Glass or Teflon only | Avoid stainless steel spatulas/needles. Hydrazines chelate Fe/Cu, which catalyze oxidation. |

| Solvent | Degassed (Freeze-Pump-Thaw) | Sparging is insufficient for long reactions. Dissolved |

| Container | Amber Glass | Light can initiate photo-oxidation of the N-N bond. |

Module 3: Troubleshooting & Diagnostics (Tier 2 Support)

Diagnostic Decision Tree

Use this logic flow to determine the cause of your experimental failure.

Figure 2: Diagnostic logic for N-amino piperazine failures.

Common Failure Modes

Issue 1: The "Pink Workup"

-

Symptom: Reaction mixture was colorless, but turned pink during extraction/rotary evaporation.

-

Root Cause: You extracted the free base into air-saturated DCM or Ethyl Acetate. The high surface area in the rotovap flask accelerated oxidation.

-

Fix:

-

Skip the isolation.[1] Carry the solution directly into the next step if possible ("Telescoping").

-

If isolation is needed, acidify the aqueous layer before concentration to trap the hydrazine as the stable salt.

-

Issue 2: Stalled Coupling (Amide/Sulfonamide Formation)

-

Symptom: SM remains, but electrophile is consumed.

-

Root Cause: The N-amino group oxidized to a diazene (

). Diazenes are electrophilic, not nucleophilic. They may be reacting with themselves or quenching your electrophile in non-productive ways. -

Fix: Add a radical scavenger like BHT (Butylated hydroxytoluene, 0.1 mol%) to the reaction mixture if the chemistry tolerates it.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use standard piperazine as a surrogate for test reactions? A: No. Standard piperazine lacks the N-N bond repulsion (alpha-effect) and the redox instability. It is a secondary amine, whereas N-amino piperazine is a hydrazine. Their nucleophilicity and pKa profiles are distinct (N-amino pKa is lower, typically ~5.8 for the hydrazine nitrogen vs ~9.8 for piperazine).

Q: I see a "Tetrazene" impurity in my LCMS. What is the mass shift?

A: A tetrazene dimer forms by linking two N-amino units and losing 4 protons (

Q: Is Boc-protection a viable strategy?

A: Yes, and it is highly recommended for multistep synthesis. Protecting the terminal nitrogen (

-

Protocol: React 1-aminopiperazine with

(1.0 equiv) in DCM/TEA. The resulting product is an air-stable solid.

Q: Why does my stainless steel needle cause the liquid to turn yellow? A: Hydrazines are excellent ligands for transition metals. Iron or Copper on the needle surface coordinates with the N-N motif, lowering the activation energy for electron transfer to oxygen. Always use glass pipettes or Teflon tubing.

References

-

Hydrazine Safety & Chemistry

-

Oxidation Mechanisms

-

Ren, Z., & da Silva, G. (2022). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv. (Provides mechanistic insight into radical formation on the piperazine ring). 9

-

-

Synthesis & Purification

-

Stability Data

-

General Hydrazine Handling

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ehs.ucsb.edu [ehs.ucsb.edu]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. arxada.com [arxada.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine - Google Patents [patents.google.com]

- 11. echemi.com [echemi.com]

troubleshooting low purity in benzamide hydrazide synthesis

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of benzamide hydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during synthesis, with a primary focus on achieving high purity. The following question-and-answer-based guide provides field-proven insights, detailed protocols, and the scientific reasoning behind our recommendations.

Part 1: Frequently Asked Questions (FAQs) - Diagnosis and Troubleshooting

This section addresses the most common challenges observed during the synthesis of benzamide hydrazide, typically prepared via the reaction of an ester (e.g., methyl or ethyl benzoate) with hydrazine hydrate.

Q1: My final product is contaminated with unreacted methyl/ethyl benzoate. What causes this, and how can I resolve it?

A1: This is the most frequent issue and typically points to an incomplete reaction. The conversion of an ester to a hydrazide is a nucleophilic acyl substitution reaction. Several factors can hinder its completion:

-

Insufficient Reaction Time or Temperature: The reaction often requires prolonged heating under reflux to proceed to completion.[1] Shorter reaction times or lower temperatures may not provide sufficient energy to overcome the activation barrier for the reaction.

-

Stoichiometry: While a slight excess of hydrazine hydrate is common, a significant deficit will naturally lead to unreacted ester. Ensure accurate measurement of your reagents. A molar ratio of 1:1.2 to 1:1.5 (ester:hydrazine hydrate) is a good starting point.[1]

-

Solvent Choice: Ethanol or methanol are the most common solvents.[1][2] Using a solvent in which the ester has poor solubility at reflux temperature can limit the reaction rate.

Troubleshooting Steps:

-

Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If you observe a persistent spot corresponding to your starting ester, extend the reflux time by several hours. Some procedures call for reflux times of 4 to 9 hours or even longer.[1][3]

-

Increase Temperature: Ensure your reaction is maintaining a consistent and vigorous reflux.

-

Verify Reagent Stoichiometry: Double-check your calculations and the purity of your hydrazine hydrate, as it is often supplied as a hydrate solution.

-

Consider Solvent-Free Conditions: Some syntheses can be driven to completion by heating the ester directly with hydrazine hydrate, which can be particularly effective.[4]

Q2: My TLC shows multiple product spots, and I suspect a side reaction. What are the likely byproducts?

A2: While the primary reaction is straightforward, side products can form, especially under harsh conditions or with impure reagents.

-

Diacyl Hydrazine (N,N'-dibenzoylhydrazine): This is the most common byproduct, formed if the initially produced benzamide hydrazide acts as a nucleophile and attacks another molecule of the starting ester. This is more prevalent if the reaction temperature is excessively high or if there is a localized high concentration of the ester.

-

Hydrazones: If your starting ester or solvent is contaminated with aldehydes or ketones, the highly nucleophilic hydrazine can readily form hydrazones.[5][6]

Troubleshooting Steps:

-

Control Temperature: Avoid excessive heating. A steady reflux is sufficient.

-

Ensure Reagent Purity: Use high-purity, aldehyde-free solvents and ensure your starting ester is pure.

-

Purification: These byproducts can often be separated through careful recrystallization, as their polarity and solubility profiles differ from the desired benzamide hydrazide.[5][7] If recrystallization fails, column chromatography may be necessary.

Q3: The reaction seems complete by TLC, but my isolated yield is very low. Where could my product have gone?

A3: Low isolated yield with good conversion points to issues during the work-up and purification steps.

-

Product Solubility: Benzamide hydrazide has some solubility in water, especially if the water is not ice-cold.[8] If the product is precipitated by adding the reaction mixture to water, significant loss can occur if the volume of water is too large or if it is not sufficiently chilled.

-

Premature Precipitation: The product can sometimes precipitate from the reaction mixture upon cooling.[1] If you filter the cooled reaction mixture, ensure you also process the filtrate (e.g., by concentrating and cooling again, or by precipitation in cold water) to recover all the product.

-

Issues with Recrystallization: Using an inappropriate solvent or an excessive volume of solvent for recrystallization will lead to a significant loss of product in the mother liquor.[7]

Troubleshooting Steps:

-